2-Phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound 2-Phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the polyhydroquinoline family, a class of 1,4-dihydropyridine derivatives known for their diverse biological activities, including calcium channel modulation, antimicrobial, and antioxidant properties . Its structure features:
- Hexahydroquinoline core: A partially saturated bicyclic system with a ketone group at position 3.
- 2-Phenoxyethyl ester: A bulky ester group at position 3, influencing solubility and metabolic stability.
Crystallographic tools like SHELX and OLEX2 are critical for resolving its 3D structure, particularly for analyzing ring puckering and hydrogen-bonding networks that stabilize the molecule.
Properties
IUPAC Name |
2-phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3NO4/c1-16-22(25(32)34-15-14-33-19-6-3-2-4-7-19)23(24-20(30-16)8-5-9-21(24)31)17-10-12-18(13-11-17)26(27,28)29/h2-4,6-7,10-13,23,30H,5,8-9,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZHYQWJMJRXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)OCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenoxyethanol with 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with key analogs, highlighting structural differences and their implications:
Structural and Crystallographic Insights
- Ring Puckering: The hexahydroquinoline core exhibits non-planar puckering, quantified using Cremer-Pople coordinates . For example, in methyl 4-(4-methoxyphenyl)-..., the cyclohexenone ring adopts a boat conformation stabilized by N–H···O hydrogen bonds .
- Ester Group Impact: Bulky esters (e.g., 2-phenoxyethyl) increase steric hindrance, which may reduce metabolic degradation but also limit solubility. Methyl/ethyl esters offer better solubility but lower stability .
Biological Activity
2-Phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available information on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a hexahydroquinoline core with various substituents that influence its biological properties. The molecular formula is with a molecular weight of approximately 465.45 g/mol. The trifluoromethyl group is particularly noteworthy as it often enhances the lipophilicity and metabolic stability of organic compounds.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of hexahydroquinoline compounds possess significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.40 µM to higher values depending on the structural modifications .
- Anticancer Properties : Some studies have indicated that quinoline derivatives can inhibit cancer cell proliferation. The presence of specific substituents on the quinoline ring has been correlated with enhanced anticancer activity against various cancer cell lines.
- Anti-inflammatory Effects : There is emerging evidence that compounds similar to this compound exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and metabolic stability |
| Phenoxyethyl moiety | Enhances solubility and bioavailability |
| Methyl group at position 2 | Modulates receptor binding affinity |
These modifications can lead to enhanced potency and selectivity for specific biological targets.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several hexahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the phenyl ring significantly increased antimicrobial potency .
- Cancer Cell Line Studies : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer potential.
- Inflammation Models : In vivo models assessing inflammatory response demonstrated that treatment with related quinoline compounds reduced edema formation and cytokine levels in a dose-dependent manner.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Enzyme Inhibition : Certain derivatives may act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors to exert its anti-inflammatory or anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
